

analytical methods for 3-(4-Propylphenoxy)azetidine quantification

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Compound of Interest

Compound Name: 3-(4-Propylphenoxy)azetidine

CAS No.: 1219982-21-4

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An Application Note for the Bioanalytical Quantification of **3-(4-Propylphenoxy)azetidine** using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of **3-(4-Propylphenoxy)azetidine** in human plasma. Designed for researchers, scientists, and drug development professionals, this document provides a detailed protocol encompassing sample preparation, chromatographic separation, mass spectrometric detection, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.^{[1][2][3]} The causality behind each experimental choice is explained to ensure technical accuracy and methodological soundness, making this guide a self-validating system for reliable bioanalysis in preclinical and clinical studies.

Introduction and Scientific Rationale

The azetidine ring is a crucial structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[4][5][6] **3-(4-Propylphenoxy)azetidine**, a representative small molecule from this class, requires a highly sensitive and selective analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and efficacy studies.[7]

Choice of Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[8][9][10] This technique allows for the precise measurement of low-concentration analytes in complex biological fluids by separating the target compound from matrix components chromatographically and then isolating and fragmenting it for detection based on its unique mass-to-charge ratio. This specificity minimizes interferences, a common challenge in less selective methods like HPLC-UV.

Principle of the Method

The core of this method involves the isolation of **3-(4-Propylphenoxy)azetidine** and a structurally similar internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extract is then injected into a reverse-phase HPLC system for chromatographic separation. The analyte and IS are subsequently ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve constructed from samples of known concentrations.

Detailed Experimental Protocol

Materials and Reagents

- Analyte: **3-(4-Propylphenoxy)azetidine** reference standard (>99% purity)
- Internal Standard (IS): 3-(4-Propylphenoxy)pyrrolidine or a stable isotope-labeled version of the analyte (e.g., **3-(4-Propylphenoxy)azetidine-d7**).
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (>99%).
- Extraction Solvent: Methyl tert-butyl ether (MTBE, HPLC grade).

- Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), stored at -80°C.
- Reagents: Ammonium acetate (LC-MS grade).

Instrumentation and Conditions

A standard high-performance liquid chromatograph coupled to a tandem mass spectrometer is required.[8]

| Parameter | Recommended Setting | Justification |
|-------------------|---|---|
| HPLC System | Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent | Provides stable and precise solvent delivery and sample injection required for reproducible chromatography. |
| Mass Spectrometer | SCIEX Triple Quad 6500+, Waters Xevo TQ-XS, or equivalent | Offers high sensitivity and fast scanning capabilities necessary for detecting low concentrations and creating robust quantitative methods. [9] |
| Analytical Column | Phenomenex Kinetex C18 (2.6 μm , 100 \AA , 50 x 2.1 mm) or equivalent | C18 stationary phase provides excellent retention for moderately non-polar compounds like 3-(4-Propylphenoxy)azetidine. The 2.6 μm particle size offers high efficiency and resolution. [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes the protonation of the analyte and IS, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography providing good peak shape and elution strength. [12] |
| Gradient Elution | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min | A gradient elution ensures that the analyte is eluted with a sharp peak shape while minimizing the total run time. |
| Flow Rate | 0.4 mL/min | A moderate flow rate is compatible with the column dimensions and ESI, ensuring |

optimal performance and sensitivity.

| | | |
|--------------------------------|---|--|
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen in the azetidine ring is readily protonated, making positive ESI the ideal ionization technique. |
| MRM Transitions (Hypothetical) | Analyte:m/z 192.1 → 107.1 (Quantifier), 192.1 → 70.1 (Qualifier) IS:m/z 206.2 → 107.1 (or similar appropriate transition) | MRM provides high selectivity by monitoring a specific precursor-to-product ion fragmentation. The phenoxy moiety cleavage (→ 107.1) and azetidine ring fragmentation (→ 70.1) are plausible pathways. |
| Source Temperature | 550 °C | Optimizes desolvation of the ESI droplets. |
| IonSpray Voltage | +5500 V | Creates a strong electric field for efficient ion formation. |

Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of **3-(4-Propylphenoxy)azetidine** and the IS in 10.0 mL of methanol, respectively. Store at -20°C.
- Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water. These are used to prepare calibration standards

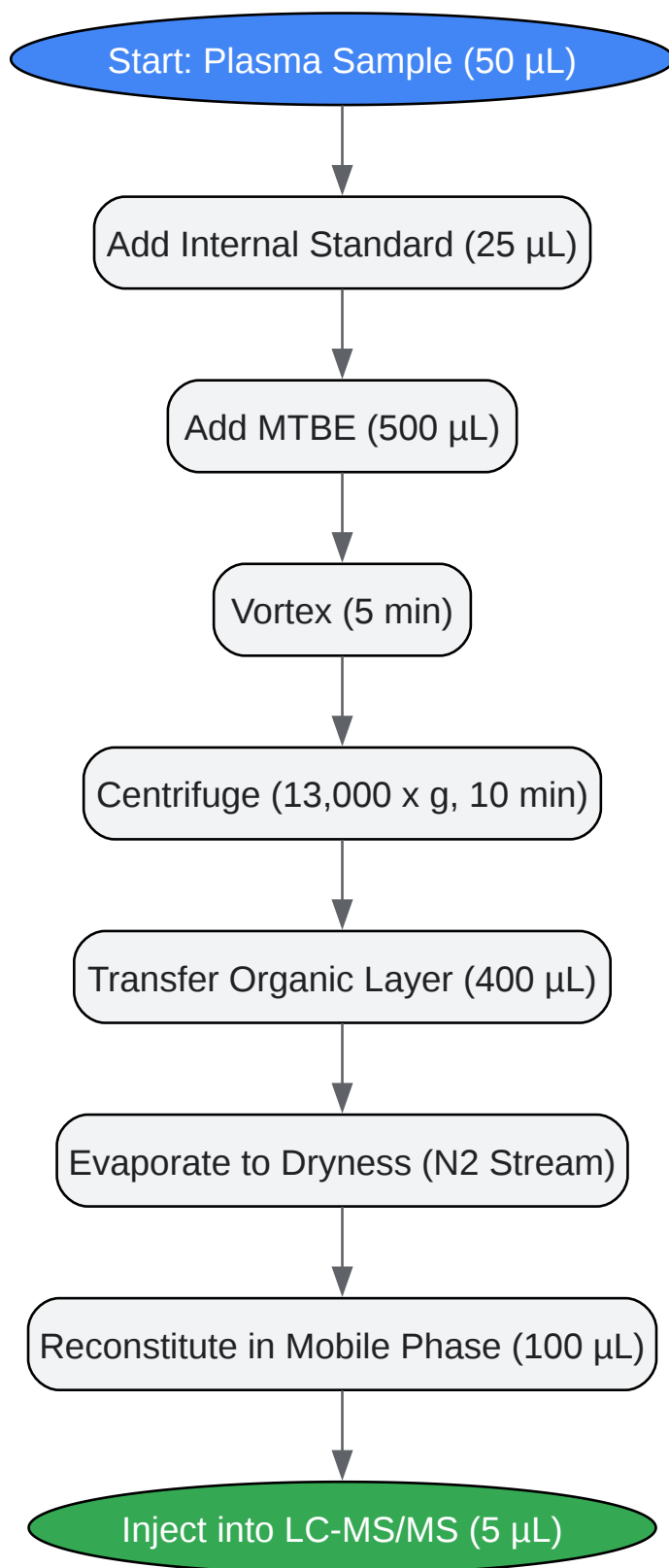
and quality control samples.

- Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract the analyte from plasma proteins and other endogenous components.[\[13\]](#)

- Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 50 μ L of plasma samples (blank, calibration standards, QCs, or unknown samples) into the corresponding tubes.
- Add Internal Standard: To each tube (except for the blank matrix), add 25 μ L of the IS spiking solution (50 ng/mL). This step is critical for correcting for variability during sample processing and instrument analysis.
- Vortex: Briefly vortex all tubes for 10 seconds.
- Precipitate and Extract: Add 500 μ L of MTBE to each tube.
- Mix: Cap the tubes and vortex vigorously for 5 minutes. This ensures thorough mixing and partitioning of the analyte into the organic solvent.
- Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This will separate the aqueous layer and precipitated proteins from the organic layer containing the analyte.
- Transfer Supernatant: Carefully transfer 400 μ L of the upper organic layer (MTBE) into a new set of labeled tubes, being careful not to disturb the protein pellet.
- Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute: Reconstitute the dried residue in 100 μ L of the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
- Analyze: Vortex briefly, and inject 5 μ L into the LC-MS/MS system.

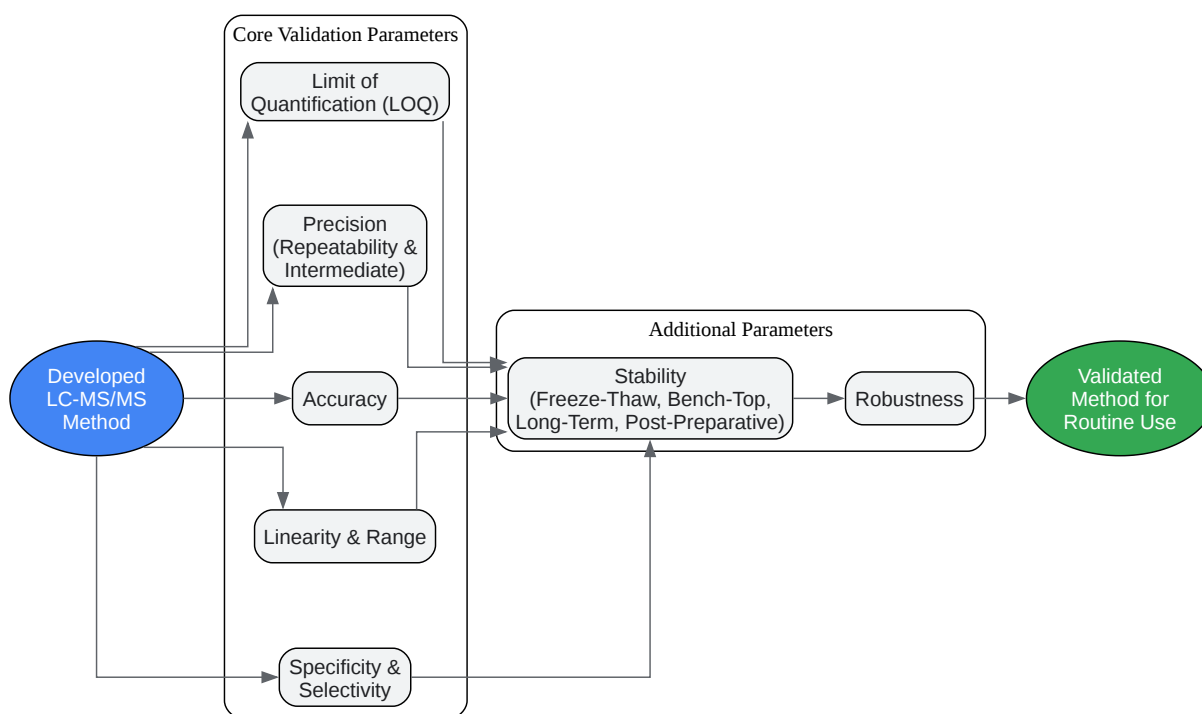


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Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][14] This method should be validated according to the ICH Q2(R2) guideline.[1]



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Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol Summary | Acceptance Criteria |
|-------------------------------|--|--|
| Specificity / Selectivity | Analyze six different blank plasma lots to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (minimum of 6 non-zero points) on three separate days. Plot the peak area ratio (analyte/IS) vs. concentration and perform a weighted ($1/x^2$) linear regression. A typical range might be 1 - 1000 ng/mL. | Correlation coefficient (r^2) \geq 0.99. Back-calculated concentrations of standards must be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at LLOQ). |
| Accuracy & Precision | Analyze five replicates of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) on three different days (inter-assay) and in one day (intra-assay). | Accuracy: The mean concentration should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at LLOQ). Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LOQ) | The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above ($\pm 20\%$). |
| Matrix Effect | Analyze analyte response in post-extraction spiked samples from six different plasma lots versus the response in a neat solution at low and high concentrations. | The CV of the IS-normalized matrix factor should be $\leq 15\%$. |

| | | |
|-----------|---|---|
| Recovery | Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (Low, Mid, High). | Recovery should be consistent, precise, and reproducible. While a specific percentage is not required, high and consistent recovery is desirable. |
| Stability | Assess analyte stability in plasma under various conditions: - Freeze-Thaw: Three cycles from -80°C to room temp.- Bench-Top: 4 hours at room temp.- Long-Term: 30 days at -80°C.- Post-Preparative: 24 hours in autosampler. | Mean concentrations of stability samples must be within $\pm 15\%$ of the nominal concentration of freshly prepared samples. |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of **3-(4-Propylphenoxy)azetidine** in human plasma. The protocol provides a comprehensive framework, from sample preparation to full method validation according to global regulatory standards.[\[3\]](#)[\[15\]](#) Adherence to this guide will ensure the generation of high-quality, reliable data essential for advancing drug development programs.

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